8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The key steps include the formation of the naphthyridine core, introduction of trifluoromethyl groups, and construction of the spirocyclic system. Common reagents used in these reactions include trifluoromethylating agents, naphthyridine precursors, and spirocyclic building blocks. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or halides.
Scientific Research Applications
8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane shares structural similarities with other spirocyclic compounds and naphthyridine derivatives.
- Compounds such as 1,4-dioxa-8-azaspiro[4.5]decane and 5,7-bis(trifluoromethyl)-1,8-naphthyridine are structurally related.
Uniqueness
- The presence of both trifluoromethyl groups and the spirocyclic framework in this compound makes it unique compared to other similar compounds.
- Its unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)11-9-12(17(21,22)23)24-14-10(11)1-2-13(25-14)26-5-3-15(4-6-26)27-7-8-28-15/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWBRZPATICEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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